Cas no 1260897-38-8 (6-Phenyl-1H-indazole)

6-Phenyl-1H-indazole structure
6-Phenyl-1H-indazole structure
Product Name:6-Phenyl-1H-indazole
CAS No:1260897-38-8
MF:C13H10N2
MW:194.231902599335
MDL:MFCD11109933
CID:824616
PubChem ID:55264593
Update Time:2025-09-23

6-Phenyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Phenyl-1H-indazole
    • AS-57658
    • DB-023244
    • 6-phenyl-2H-indazole
    • AKOS006306916
    • 1H-Indazole, 6-phenyl-
    • 1260897-38-8
    • SCHEMBL2460902
    • BDBM50280102
    • CHEMBL4170644
    • CS-0160589
    • D83151
    • DTXSID40717100
    • MFCD11109933
    • MDL: MFCD11109933
    • Inchi: 1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
    • InChI Key: OPJICVPEFWXDDJ-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C=CC=2C=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 194.084398327g/mol
  • Monoisotopic Mass: 194.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 28.7Ų

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6-Phenyl-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1260897-38-8)6-Phenyl-1H-indazole
Order Number:A1120215
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:24
Price ($):344.0
Email:sales@amadischem.com

Additional information on 6-Phenyl-1H-indazole

Recent Advances in the Study of 6-Phenyl-1H-indazole (CAS: 1260897-38-8) in Chemical Biology and Pharmaceutical Research

6-Phenyl-1H-indazole (CAS: 1260897-38-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have highlighted its role as a key scaffold in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents. This research brief synthesizes the latest findings on 6-Phenyl-1H-indazole, focusing on its molecular mechanisms, synthetic pathways, and preclinical efficacy.

One of the most notable advancements in the study of 6-Phenyl-1H-indazole is its application in targeted cancer therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-Phenyl-1H-indazole exhibit potent inhibitory activity against specific kinases, such as CDK2 and Aurora B, which are critical for cell cycle regulation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of novel analogs with improved selectivity and reduced off-target effects.

In addition to its anti-cancer potential, 6-Phenyl-1H-indazole has shown promise in the treatment of inflammatory and neurodegenerative diseases. Research published in ACS Chemical Neuroscience revealed that the compound modulates the activity of microglial cells, reducing neuroinflammation in models of Parkinson's disease. These findings suggest that 6-Phenyl-1H-indazole could serve as a dual-function agent, targeting both kinase pathways and inflammatory mediators.

The synthesis of 6-Phenyl-1H-indazole and its derivatives has also seen significant progress. A recent report in Organic Letters detailed a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of production but also enables the introduction of diverse functional groups, expanding the compound's utility in medicinal chemistry. Computational modeling studies have further supported these efforts by predicting the binding affinities of newly synthesized analogs, streamlining the drug development process.

Despite these advancements, challenges remain in the clinical translation of 6-Phenyl-1H-indazole-based therapies. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further optimization of its formulation. Additionally, ongoing toxicology assessments are critical to ensure its safety profile. Collaborative efforts between academic and industrial researchers are expected to address these hurdles, paving the way for future clinical trials.

In conclusion, 6-Phenyl-1H-indazole (CAS: 1260897-38-8) represents a promising candidate for multiple therapeutic applications, driven by its unique chemical properties and biological activities. Continued research into its mechanisms, synthetic modifications, and preclinical validation will be essential to unlock its full potential in the pharmaceutical industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260897-38-8)6-Phenyl-1H-indazole
A1120215
Purity:99%
Quantity:1g
Price ($):344.0
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